molecular formula C22H20N4O3 B11233038 3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11233038
M. Wt: 388.4 g/mol
InChI Key: SAPQBUUOJLFCSQ-UHFFFAOYSA-N
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Description

3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines pyridine, pyrimidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling and subsequent functionalization.

    Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized through a series of reactions starting from 4-methoxy-3,5-dimethylpyridine. This involves methylation and subsequent functional group transformations to introduce the desired substituents.

    Preparation of Pyrimidine Intermediate: The pyrimidine intermediate is synthesized from appropriate starting materials, involving cyclization reactions to form the pyrimidine ring.

    Coupling Reaction: The pyridine and pyrimidine intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyridine ring.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring, potentially altering its electronic properties.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural features may allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its combination of functional groups and structural complexity. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20N4O3/c1-14-12-24-18(15(2)19(14)29-3)13-25-21(27)17-10-7-11-23-20(17)26(22(25)28)16-8-5-4-6-9-16/h4-12H,13H2,1-3H3

InChI Key

SAPQBUUOJLFCSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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